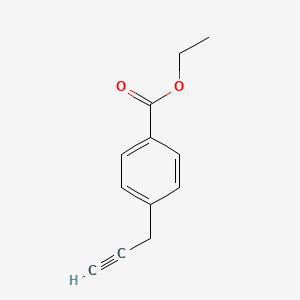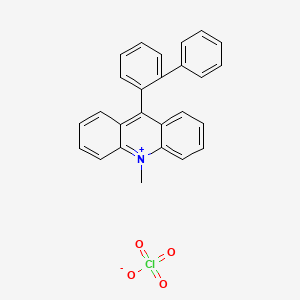
9-(2-Biphenylyl)-10-methylacridinium Perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Biphenylyl)-10-methylacridinium Perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a biphenyl group attached to an acridinium core, which is further modified by a methyl group. The perchlorate anion serves as a counterion to balance the charge of the acridinium cation.
Méthodes De Préparation
The synthesis of 9-(2-Biphenylyl)-10-methylacridinium Perchlorate typically involves a multi-step process. One common method includes the reaction of 2-biphenylyl lithium with 10-methylacridinium chloride under controlled conditions. The resulting product is then treated with perchloric acid to form the perchlorate salt. Industrial production methods may involve similar steps but are optimized for higher yields and purity through the use of advanced techniques and equipment .
Analyse Des Réactions Chimiques
9-(2-Biphenylyl)-10-methylacridinium Perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The biphenyl and acridinium moieties can undergo electrophilic and nucleophilic substitution reactions, respectively. .
Applications De Recherche Scientifique
9-(2-Biphenylyl)-10-methylacridinium Perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to its strong fluorescence properties, aiding in the study of molecular interactions and dynamics.
Biology: The compound’s fluorescence is utilized in imaging techniques to visualize cellular structures and processes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Industry: It finds applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 9-(2-Biphenylyl)-10-methylacridinium Perchlorate involves its interaction with molecular targets through its acridinium core. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly useful in photodynamic therapy, where light activation leads to the generation of reactive oxygen species that damage cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 9-(2-Biphenylyl)-10-methylacridinium Perchlorate include:
9-Phenylacridinium Perchlorate: Similar in structure but with a phenyl group instead of a biphenyl group.
10-Methylacridinium Chloride: Lacks the biphenyl group and perchlorate anion.
2-Biphenylyl Isocyanate: Contains a biphenyl group but differs in its functional groups and overall reactivity
The uniqueness of this compound lies in its combined structural features, which confer distinct photophysical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C26H20ClNO4 |
|---|---|
Poids moléculaire |
445.9 g/mol |
Nom IUPAC |
10-methyl-9-(2-phenylphenyl)acridin-10-ium;perchlorate |
InChI |
InChI=1S/C26H20N.ClHO4/c1-27-24-17-9-7-15-22(24)26(23-16-8-10-18-25(23)27)21-14-6-5-13-20(21)19-11-3-2-4-12-19;2-1(3,4)5/h2-18H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
BIYCHPCSVPTZJV-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)



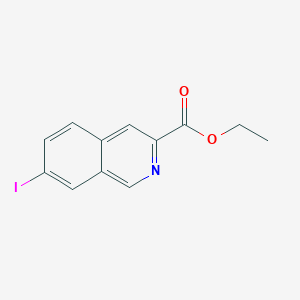
![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)
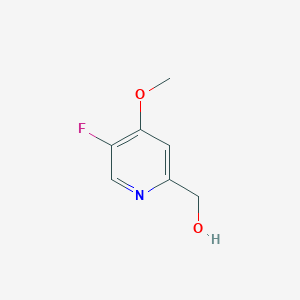



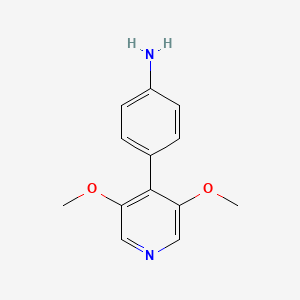
![5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13666088.png)
